2,2,6,6-Tetramethyl-4-piperidone hydrate
Overview
Description
2,2,6,6-Tetramethyl-4-piperidone hydrate, also known as triacetonamine monohydrate, is a chemical compound with the molecular formula C9H19NO2. It is a derivative of piperidone and is characterized by the presence of four methyl groups attached to the piperidone ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymer stabilizers .
Mechanism of Action
Target of Action
2,2,6,6-Tetramethyl-4-piperidone hydrate, also known as 2,2,6,6-Tetramethyl-4-piperidone monohydrate, is a synthetic compound . It is primarily used as a reagent in various chemical reactions
Mode of Action
The compound is used as a reagent in chemical reactions, particularly in the synthesis of other compounds . It is known to be used in the miniaturised-SYNthesis and Total Analysis System (πSYNTAS) where it is injected into a micromixer using a Rheodyne injection valve for introducing discrete sample pulses .
Biochemical Pathways
It is known to be used in the synthesis of various compounds, suggesting that it may play a role in the biochemical pathways related to these compounds .
Pharmacokinetics
As a synthetic compound used primarily as a reagent, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific context of its use .
Result of Action
As a reagent, its primary role is likely to facilitate chemical reactions rather than exert direct biological effects .
Action Environment
The action of this compound is likely to be influenced by various environmental factors, including the conditions under which it is used as a reagent. Factors such as temperature, pH, and the presence of other compounds could potentially influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethyl-4-piperidone hydrate can be synthesized through the reaction of acetone with ammonia and ammonium chloride. The reaction is typically carried out in an autoclave at temperatures ranging from 60°C to 65°C for about six hours . The resulting product is then purified through recrystallization from solvents such as ethanol, acetonitrile, or a mixture of acetone and methanol .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-piperidone hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxo-TEMPO, a stable paramagnetic compound.
Reduction: The compound can be reduced to form 2,2,6,6-Tetramethyl-4-piperidinol.
Substitution: It can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: 4-oxo-TEMPO.
Reduction: 2,2,6,6-Tetramethyl-4-piperidinol.
Substitution: Various substituted piperidone derivatives.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-piperidone hydrate has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: A reduction product of 2,2,6,6-Tetramethyl-4-piperidone hydrate.
4-oxo-TEMPO: An oxidation product of this compound.
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to form stable free radicals and participate in redox reactions makes it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.H2O/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDODBGIDPNFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625463 | |
Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10581-38-1 | |
Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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